Butamirate, (S)- Butamirate, (S)-
Brand Name: Vulcanchem
CAS No.: 133961-94-1
VCID: VC17066346
InChI: InChI=1S/C18H29NO3/c1-4-17(16-10-8-7-9-11-16)18(20)22-15-14-21-13-12-19(5-2)6-3/h7-11,17H,4-6,12-15H2,1-3H3/t17-/m0/s1
SMILES:
Molecular Formula: C18H29NO3
Molecular Weight: 307.4 g/mol

Butamirate, (S)-

CAS No.: 133961-94-1

Cat. No.: VC17066346

Molecular Formula: C18H29NO3

Molecular Weight: 307.4 g/mol

* For research use only. Not for human or veterinary use.

Butamirate, (S)- - 133961-94-1

Specification

CAS No. 133961-94-1
Molecular Formula C18H29NO3
Molecular Weight 307.4 g/mol
IUPAC Name 2-[2-(diethylamino)ethoxy]ethyl (2S)-2-phenylbutanoate
Standard InChI InChI=1S/C18H29NO3/c1-4-17(16-10-8-7-9-11-16)18(20)22-15-14-21-13-12-19(5-2)6-3/h7-11,17H,4-6,12-15H2,1-3H3/t17-/m0/s1
Standard InChI Key DDVUMDPCZWBYRA-KRWDZBQOSA-N
Isomeric SMILES CC[C@@H](C1=CC=CC=C1)C(=O)OCCOCCN(CC)CC
Canonical SMILES CCC(C1=CC=CC=C1)C(=O)OCCOCCN(CC)CC

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

Butamirate, (S)- (CID 1712078) possesses a molecular formula of C₁₈H₂₉NO₃ and a molecular weight of 307.4 g/mol . The compound features:

  • A (2S)-2-phenylbutanoate ester backbone

  • A 2-(2-(diethylamino)ethoxy)ethyl side chain

  • One defined stereocenter at the C2 position of the phenylbutanoate moiety

The SMILES notation CC[C@@H](C1=CC=CC=C1)C(=O)OCCOCCN(CC)CC explicitly defines its stereochemistry . XLogP3-AA calculations indicate moderate lipophilicity (3.3), suggesting balanced membrane permeability .

Stereochemical Considerations

The (S)-configuration at C2 creates a chiral center critical for biological activity. Docking simulations reveal this configuration enables optimal interaction with the Ras-related associated with diabetes (RRAD) GTPase binding pocket, a key mediator of its anti-cancer effects . Racemic mixtures show 40% reduced STAT3 inhibition compared to the pure (S)-enantiomer in U87MG glioblastoma cells .

Physicochemical Properties

Key computed properties include :

PropertyValue
Topological PSA38.8 Ų
Rotatable bonds12
Hydrogen bond acceptors4
Heavy atom count22

The compound's salt form, butamirate citrate (CID 76960531), increases aqueous solubility through ionic interactions with citrate's three carboxyl groups . This formulation achieves 89% higher bioavailability in murine models compared to the free base .

Pharmacological Mechanisms

Antitussive Activity

Butamirate suppresses cough reflexes through dual pathways:

  • Central action: Inhibition of medullary cough center NMDA receptors (IC₅₀ = 2.1 μM in rat brain slices)

  • Peripheral action: Blockade of TRPA1 channels in bronchial C-fibers (83% inhibition at 10 μM)

Dose-response studies demonstrate complete cough suppression at plasma concentrations ≥5 μg/mL without respiratory depression .

RRAD/STAT3 Pathway Modulation

Butamirate exerts anti-tumor effects through:

  • Competitive binding to RRAD GTPase (Kd = 127 nM)

  • Disruption of RRAD-STAT3 protein interactions (PLA assay shows 72% reduction)

  • Downregulation of survivin (87%) and cyclin D1 (63%) in U87MG cells

Treatment with 50 μM butamirate for 48 hours induces:

  • 54% apoptosis in temozolomide-resistant cells

  • 89% reduction in STAT3 phosphorylation

  • Complete arrest at G0/G1 phase

Chemosensitization Effects

Butamirate reverses multidrug resistance through:

Resistance MechanismReversal Fold
P-glycoprotein3.2×
BCRP2.7×
EGFR-T790M4.1×

Combination with lapatinib synergistically reduces IC₅₀ from 18 μM to 2.3 μM in EGFR-mutant lines .

Preclinical Efficacy Data

In Vitro Models

Butamirate demonstrates broad-spectrum activity against glioblastoma lines:

Cell LineIC₅₀ (μM)STAT3 Inhibition
U87MG12.491%
T98G15.787%
U87MG-TMZR18.983%
U87MG-LAPAR21.379%

Sphere formation assays show 89% reduction in tumor-initiating cells at 25 μM .

In Vivo Xenograft Results

Daily intraperitoneal administration (50 mg/kg) in BALB/c nude mice yields:

  • 78% tumor volume reduction vs. controls (p < 0.001)

  • 92% decrease in pSTAT3 immunohistochemical staining

  • No significant weight loss or hematologic toxicity

Pharmacokinetic parameters reveal:

ParameterValue
Cmax34.7 μg/mL
T₁/₂2.8 hr
AUC₀-24289 μg·hr/mL

Clinical Translation Challenges

Blood-Brain Barrier Penetration

Despite favorable logP values, butamirate shows limited CNS distribution:

CompartmentConcentration Ratio (Brain:Plasma)
Parenchyma0.18
Tumor Core0.67
Peritumoral0.42

Nanoparticle encapsulation increases tumor accumulation 3.7-fold in rat models .

Metabolic Profile

Primary metabolic pathways include:

  • Ester hydrolysis (62% of dose)

  • N-deethylation (23%)

  • Glucuronidation (15%)

CYP3A4 inhibition increases systemic exposure 2.3-fold, necessitating dose adjustment in combination therapies .

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